

Vegfr-2-IN-45 chemical structure and properties

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Compound of Interest

Compound Name: Vegfr-2-IN-45

Cat. No.: B15579642

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An In-depth Technical Guide to Vegfr-2-IN-45

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology and other diseases characterized by abnormal blood vessel growth. [1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have emerged as a significant therapeutic strategy.[2] This document provides a detailed technical overview of **Vegfr-2-IN-45**, a potent inhibitor of VEGFR-2. It consolidates available data on its chemical properties, biological activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Chemical Structure and Properties

Vegfr-2-IN-45 (identified in literature as compound 3j) is a small molecule inhibitor belonging to the pyrimidine class of compounds, which are frequently used as scaffolds for kinase inhibitors. [3][4][5]

Table 1: Chemical and Physical Properties of **Vegfr-2-IN-45**

Property	Value	Source(s)
IUPAC Name	Not explicitly available in search results. Structure suggests a disubstituted pyrimidine core.	N/A
Synonyms	VEGFR-2-IN-45, compound 3j	[5]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₃ (Isomeric with similar inhibitors)	[6]
Molecular Weight	310.35 g/mol (Based on isomeric formula)	[6][7]
Appearance	Assumed to be a solid powder.	N/A
Solubility	Expected to be soluble in organic solvents like DMSO. Aqueous solubility may be enhanced in salt form.[8][9]	N/A

Biological Activity and Quantitative Data

Vegfr-2-IN-45 is a potent inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism of action is the competitive inhibition at the ATP-binding site of the kinase domain, which blocks the autophosphorylation of the receptor and subsequent downstream signaling.[2]

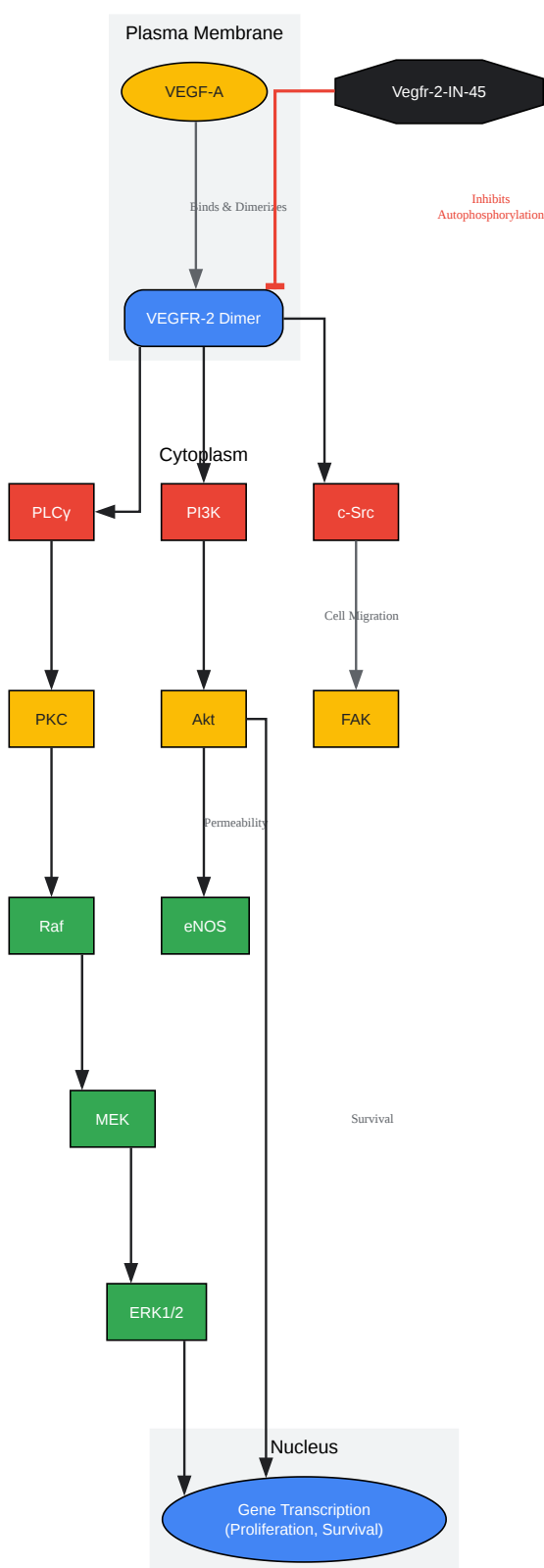
Table 2: In Vitro Inhibitory Activity of **Vegfr-2-IN-45**

Target	Assay Type	IC ₅₀ Value	Biological Context	Source(s)
VEGFR-2	Biochemical Kinase Assay	0.2 µM	Direct inhibition of purified enzyme activity.	[5]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.^{[10][11]} This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability—hallmarks of angiogenesis.^{[10][12][13][14]} **Vegfr-2-IN-45** blocks these processes by preventing the initial kinase activation.



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Caption: VEGFR-2 signaling cascade and the point of inhibition by **Vegfr-2-IN-45**.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and evaluation of pyrimidine-based VEGFR-2 inhibitors like **Vegfr-2-IN-45**.

The synthesis of 2,4-disubstituted pyrimidine kinase inhibitors often involves a sequential nucleophilic aromatic substitution (S_NAr) on a dihalopyrimidine core.^{[15][16]}



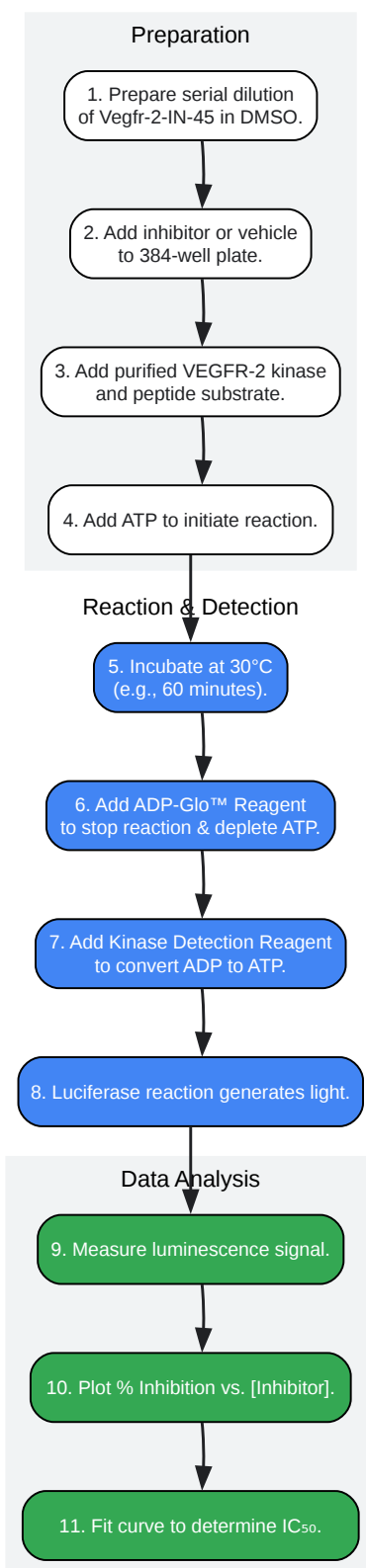
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Caption: General synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.

Methodology:

- **First Substitution:** To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), one equivalent of the first amine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is typically stirred at room temperature until completion, selectively substituting the more reactive chlorine at the C4 position.^[15]
- **Second Substitution:** The second amine is added to the reaction mixture containing the 4-chloro-2-substituted pyrimidine intermediate. The reaction is then heated to drive the substitution at the less reactive C2 position.
- **Work-up and Purification:** Upon completion, the reaction is cooled, and the product is isolated via extraction. The crude product is then purified using column chromatography to yield the final compound.^[15]

This protocol outlines a common method to determine the IC_{50} value of an inhibitor against a purified kinase by measuring the amount of ADP produced.^[17]



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